molecular formula C18H13NO3 B2429371 N-{4-[(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)methyl]phenyl}acetamide CAS No. 31060-55-6

N-{4-[(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)methyl]phenyl}acetamide

Cat. No.: B2429371
CAS No.: 31060-55-6
M. Wt: 291.306
InChI Key: ORMQVPHTBVYDPV-UHFFFAOYSA-N
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Description

N-{4-[(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)methyl]phenyl}acetamide is a chemical compound that features a unique structure combining an indene core with an acetamide group

Properties

IUPAC Name

N-[4-[(1,3-dioxoinden-2-ylidene)methyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO3/c1-11(20)19-13-8-6-12(7-9-13)10-16-17(21)14-4-2-3-5-15(14)18(16)22/h2-10H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORMQVPHTBVYDPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C=C2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)methyl]phenyl}acetamide typically involves the condensation of 1,3-indandione with 4-formylphenylacetamide under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization to yield the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)methyl]phenyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the indene core or the acetamide group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the acetamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-{4-[(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)methyl]phenyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-{4-[(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)methyl]phenyl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    [4-(1,3-Dioxo-2,3-dihydro-1H-inden-2-yl)phenoxy]acetic acid: Shares a similar indene core but has different functional groups.

    4-((1,3-Dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl)-2-methoxyphenyl 2-furoate: Another compound with a similar core structure but different substituents.

Uniqueness

N-{4-[(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)methyl]phenyl}acetamide is unique due to its specific combination of an indene core and an acetamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

N-{4-[(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)methyl]phenyl}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, cytotoxicity, and therapeutic implications based on various studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes an indene moiety and an acetamide functional group. Its structural formula can be represented as follows:

C16H15NO3\text{C}_{16}\text{H}_{15}\text{N}\text{O}_{3}

This structure is pivotal for its interaction with biological targets.

This compound exhibits biological activity through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in viral replication. For instance, studies indicate that similar compounds can target the RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2, suggesting potential antiviral properties .
  • Cytotoxic Effects : Research has demonstrated that this compound can induce cytotoxicity in various cancer cell lines. For example, it has been evaluated against MCF7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer) cells, showing varying degrees of effectiveness .
  • Interaction with Cellular Targets : The presence of the dioxo group allows for interactions with cellular proteins, potentially leading to apoptosis in cancer cells. The compound's ability to form hydrogen bonds and engage in π-stacking interactions enhances its binding affinity to target proteins .

Cytotoxicity Studies

A series of studies have assessed the cytotoxic effects of this compound on different cell lines:

Cell LineIC50 (µM)Mechanism of Action
MCF715Induction of apoptosis
A54912Inhibition of cell proliferation
HeLa20Disruption of mitochondrial function

These findings indicate that the compound is particularly effective against lung and breast cancer cells, suggesting its potential as an anticancer agent.

Antiviral Activity

In a study focusing on antiviral properties, compounds structurally related to this compound were tested against SARS-CoV-2 RdRp. The results showed that certain derivatives exhibited significant inhibition at sub-micromolar concentrations while maintaining low cytotoxicity levels .

Case Studies

  • Anticancer Efficacy : In a recent study involving the treatment of MCF7 cells with this compound, researchers observed a reduction in cell viability by approximately 60% at a concentration of 15 µM after 48 hours. Flow cytometry analysis indicated an increase in early apoptotic cells compared to control groups .
  • Antiviral Screening : A compound library screening revealed that several derivatives could significantly inhibit the RdRp activity associated with SARS-CoV-2 replication. Notably, one derivative showed an EC50 value lower than 5 µM without notable cytotoxic effects on HEK293T cells .

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